9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
Pyrano[2,3-d]pyrimidine derivatives are a class of compounds that have shown potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . Pyridopyrimidines are a type of heterocyclic compound that have shown therapeutic interest and are part of several drugs .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives involves various chemical reactions. For instance, a novel series of these compounds were synthesized as potential inhibitors against PARP-1 .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves various functional groups. The structure of pyridopyrimidines depends on the location of the nitrogen atom in the pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve various steps. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives involves the reaction of different compounds under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure and functional groups. For instance, pyridopyrimidines are part of several drugs and have shown therapeutic interest .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. It has been evaluated for its inhibition of cell proliferation in human cancer cell lines such as MCF-7 and HCT116 .
- Some derivatives of this chromeno[2,3-d]pyrimidine scaffold have demonstrated anti-inflammatory activity. For instance, compound IVd exhibited efficacy by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) in gelatin zymography assays .
- Compound IVb showed good inhibitory activity against Acetyl CoA. This suggests its potential role in metabolic pathways and energy regulation .
- The synthesis of novel chromeno[2,3-d]pyrimidine derivatives (IVa–IVh) has opened up avenues for drug development. These compounds can serve as building blocks for designing new drugs with diverse pharmacological activities .
- Indole derivatives, including this compound, have been widely studied in medicinal chemistry. Their diverse biological activities make them attractive for drug discovery .
Anticancer Activity
Anti-inflammatory Properties
Acetyl CoA Inhibitory Activity
Biological Agents and Drug Development
Medicinal Chemistry Applications
Corrosion Inhibition
Mechanism of Action
properties
IUPAC Name |
9-methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-22-14-8-4-3-7-12(14)17-20-18-13(19(25)21-17)10-11-6-5-9-15(23-2)16(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCNCUAHSFWQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |
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